molecular formula C9H9NO3S2 B13289397 2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid

2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B13289397
M. Wt: 243.3 g/mol
InChI Key: LOHANEJXDZYINF-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d][1,3]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.

Scientific Research Applications

2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to uric acid. This inhibition can help manage conditions like gout and hyperuricemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C9H9NO3S2

Molecular Weight

243.3 g/mol

IUPAC Name

2-propan-2-yloxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C9H9NO3S2/c1-4(2)13-9-10-7-5(15-9)3-6(14-7)8(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

LOHANEJXDZYINF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=C(S1)C=C(S2)C(=O)O

Origin of Product

United States

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